molecular formula C16H10ClF3O B12527567 3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 819792-54-6

3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B12527567
CAS No.: 819792-54-6
M. Wt: 310.70 g/mol
InChI Key: FHJPXQIELRLOQU-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols.

Scientific Research Applications

3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    3-(Trifluoromethyl)phenyl-1-phenylprop-2-en-1-one: Lacks the chlorophenyl group, which may influence its chemical properties and applications.

Uniqueness

The presence of both chlorophenyl and trifluoromethylphenyl groups in 3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one makes it unique compared to similar compounds

Properties

CAS No.

819792-54-6

Molecular Formula

C16H10ClF3O

Molecular Weight

310.70 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C16H10ClF3O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-10H

InChI Key

FHJPXQIELRLOQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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